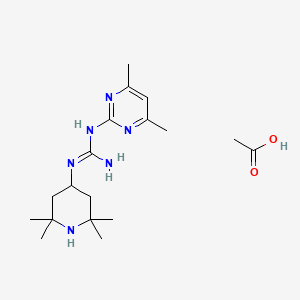
Acetic acid;1-(4,6-dimethylpyrimidin-2-yl)-2-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine
Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)guanidine acetate is a complex organic compound that features a pyrimidine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)guanidine acetate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and urea.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes.
Coupling Reaction: The pyrimidine and piperidine rings are then coupled through a guanidine linkage, often using reagents such as carbodiimides.
Acetate Formation: The final step involves the formation of the acetate salt by reacting the guanidine compound with acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)guanidine acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a potential therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: As a stabilizer or additive in polymer production.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)guanidine acetate would involve its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways would depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)guanidine hydrochloride
- N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)guanidine sulfate
Uniqueness
N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2,2,6,6-tetramethyl-4-piperidinyl)guanidine acetate is unique due to its specific acetate salt form, which may confer different solubility, stability, or bioavailability properties compared to other similar compounds.
Properties
IUPAC Name |
acetic acid;1-(4,6-dimethylpyrimidin-2-yl)-2-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6.C2H4O2/c1-10-7-11(2)19-14(18-10)21-13(17)20-12-8-15(3,4)22-16(5,6)9-12;1-2(3)4/h7,12,22H,8-9H2,1-6H3,(H3,17,18,19,20,21);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMQTQBEBWTFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NC2CC(NC(C2)(C)C)(C)C)N)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenyl)methyl]-N-[3-(4-hydroxypiperidin-1-yl)propyl]triazole-4-carboxamide](/img/structure/B4141927.png)
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-propanamine hydrochloride](/img/structure/B4141930.png)
![N-(diphenylmethyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B4141931.png)
![4-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4141932.png)
![2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-1-piperidin-1-ylethanone;dihydrochloride](/img/structure/B4141936.png)
![7-Fluoro-2-(4-methoxybenzyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141949.png)
![2-(4-chloro-2-nitrophenoxy)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B4141953.png)
![1-[3-(4-Bromophenyl)-1,4,5-triazatricyclo[5.2.2.02,6]undec-5-en-4-yl]propan-1-one](/img/structure/B4141959.png)
![2-[5-chloro-2-methoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenoxy]acetamide](/img/structure/B4141975.png)
![4-methoxy-3-[methyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4141989.png)
![2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4142011.png)
![1-(4-bromophenyl)-2-(4-fluorobenzyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4142034.png)
![(2-chloro-4-methylphenyl)-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B4142041.png)
